molecular formula C6H7N3O3 B2703166 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1006484-30-5

3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2703166
CAS No.: 1006484-30-5
M. Wt: 169.14
InChI Key: ODAZJONFJMSTSQ-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family This compound is characterized by a pyrazole ring substituted with carbamoyl, methyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters, followed by functional group modifications to introduce the carbamoyl and carboxylic acid groups. The reaction conditions often include the use of catalysts and specific temperature and pH settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize cost-effective raw materials and solvents, and employ techniques such as catalytic esterification and hydrolysis. The use of advanced purification methods ensures the high purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the target molecule. Detailed studies are conducted to elucidate these mechanisms and optimize the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-Methyl-1H-pyrazole-4-carboxylic acid
  • 3-Aminopyrazole-4-carboxylic acid

Uniqueness

3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be as effective.

Properties

IUPAC Name

3-carbamoyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-9-2-3(6(11)12)4(8-9)5(7)10/h2H,1H3,(H2,7,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAZJONFJMSTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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